![molecular formula C40H80N2O12 B2745876 11-{[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]methyl}-2-ethyl-3,4,10-trihydroxy-13-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)methyl]-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one dihydrate CAS No. 2034201-16-4](/img/structure/B2745876.png)
11-{[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]methyl}-2-ethyl-3,4,10-trihydroxy-13-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)methyl]-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one dihydrate
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Description
11-{[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]methyl}-2-ethyl-3,4,10-trihydroxy-13-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)methyl]-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one dihydrate is a useful research compound. Its molecular formula is C40H80N2O12 and its molecular weight is 781.082. The purity is usually 95%.
BenchChem offers high-quality 11-{[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]methyl}-2-ethyl-3,4,10-trihydroxy-13-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)methyl]-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one dihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11-{[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]methyl}-2-ethyl-3,4,10-trihydroxy-13-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)methyl]-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one dihydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Antitumor Properties : Hexamethylmelamine (HMM) and 2-amino-4-morpholino-s-triazine (2) derived from this compound are clinically used for treating lung, breast, and ovarian cancers due to their antitumor effects .
- Aromatase Inhibition : Certain 1,3,5-triazines with a similar structure show aromatase inhibitory activity, which is relevant in hormone-related diseases .
- Siderophore Potential : The compound can serve as a siderophore, aiding in microbial iron acquisition .
Antifungal Activity
The compound and its derivatives exhibit antifungal properties. Compounds 12a–n display a varied range of antifungal activity against different fungal strains .
Host-Guest Chemistry
The 1,3,5-triazine unit is essential in host-guest chemistry. Its ability to form strong three simultaneous hydrogen bonds allows for the creation of organized aggregates .
Green Solvents
The compound contributes to the synthesis of methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, a key component of the green solvent “PolarClean” .
Imidazole Derivatives
Imidazole-containing compounds derived from this structure have therapeutic potential. Some exhibit antimicrobial properties .
Anti-HIV-1 Activity
Indolyl and oxochromenyl xanthenone derivatives, based on the 1,3,5-triazine scaffold, have been studied for their anti-HIV-1 activity .
properties
IUPAC Name |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]methyl]-2-ethyl-3,4,10-trihydroxy-13-[[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]methyl]-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one;dihydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H76N2O10.2H2O/c1-15-33-40(10,48)35(44)26(6)42(13)21-22(2)19-38(8,47)30(18-32-34(43)31(41(11)12)16-23(3)50-32)24(4)29(25(5)37(46)52-33)17-28-20-39(9,49-14)36(45)27(7)51-28;;/h22-36,43-45,47-48H,15-21H2,1-14H3;2*1H2/t22-,23-,24+,25-,26-,27+,28+,29+,30-,31+,32+,33-,34-,35-,36+,38-,39-,40-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHOTLIZRWSPSD-GZZUFVEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)CC2CC(C(C(O2)C)O)(C)OC)C)CC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)C[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)C[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H80N2O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
781.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11-{[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]methyl}-2-ethyl-3,4,10-trihydroxy-13-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)methyl]-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one dihydrate |
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